(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid

Boronic Acid Stability Protodeboronation Kinetics Suzuki-Miyaura Coupling

Why choose (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid (874219-58-6)? The Cbz protection is orthogonal to Boc/Fmoc—essential for chemoselective amine unveiling after Suzuki coupling. The 4-F substitution enhances protodeboronation resistance and enables 19F NMR tracking. Unlike unprotected analogs, this regioisomer avoids side reactions and costly purifications. Directly use the free boronic acid without ester deprotection. Ideal for protease inhibitor synthesis and OLED materials. ≥98% purity, research-grade.

Molecular Formula C14H13BFNO4
Molecular Weight 289.07 g/mol
CAS No. 874219-58-6
Cat. No. B1526922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid
CAS874219-58-6
Molecular FormulaC14H13BFNO4
Molecular Weight289.07 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O
InChIInChI=1S/C14H13BFNO4/c16-12-7-6-11(15(19)20)8-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
InChIKeyIKYWKFFZZURZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid (CAS 874219-58-6): Procurement-Ready Properties and Structural Identity


(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is a Cbz-protected aminoarylboronic acid building block (CAS 874219-58-6, molecular formula C14H13BFNO4, molecular weight 289.07 g/mol) . It combines a boronic acid moiety for Suzuki-Miyaura cross-coupling with a Cbz-protected amino group that is orthogonal to Boc/Fmoc protection strategies, enabling chemoselective deprotection . The compound is typically offered at 95% purity and is intended for research and development use only .

Why (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid Cannot Be Replaced by Simple Analogs


Direct substitution of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid with unprotected analogs (e.g., 3-amino-4-fluorophenylboronic acid, CAS 873566-75-7 ) or regioisomers (e.g., 3-(Cbz-amino)-5-fluorophenylboronic acid, CAS 874290-61-6 ) is not a trivial exchange. The Cbz protecting group is required for synthetic routes where the free amine would be incompatible with downstream coupling conditions . Furthermore, the electronic and steric effects of the 4-fluoro substitution pattern critically influence both the stability of the boronic acid toward protodeboronation and its reactivity in cross-coupling reactions [1]. Selection of the precise regio- and stereochemical identity is therefore essential for reproducible synthetic outcomes and avoiding costly purification of isomer mixtures.

(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid: Quantified Comparative Evidence for Scientific Selection


Predicted Stability and Reactivity Profile Compared to Polyfluorinated Analogs

A fundamental mechanism study established that the protodeboronation half-life of arylboronic acids in aqueous base varies by nine orders of magnitude depending on fluorine substitution pattern [1]. While the exact half-life for (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid has not been reported, its mono-fluorinated, non-ortho-substituted core suggests intermediate stability between the highly unstable pentafluorophenylboronic acid (half-life <3 ms at 70 °C, pH >13) and non-fluorinated phenylboronic acid [1]. This places it in a regime where standard Suzuki-Miyaura coupling conditions are viable without the need for specialized low-temperature precatalyst systems required for polyfluorinated analogs [2]. The Cbz-protected amine does not introduce the extreme electron-withdrawing effects that render polyfluorophenylboronic acids 'especially challenging coupling partners' [3].

Boronic Acid Stability Protodeboronation Kinetics Suzuki-Miyaura Coupling

Orthogonal Protection Strategy Differentiates from Unprotected 3-Amino-4-fluorophenylboronic acid

The Cbz (benzyloxycarbonyl) protecting group is orthogonal to the Boc and Fmoc groups commonly used in peptide and heterocycle synthesis . The unprotected analog, 3-amino-4-fluorophenylboronic acid (CAS 873566-75-7, molecular weight 154.93 g/mol, pKa of conjugate acid predicted at 8.31±0.10 for the Cbz version) , cannot be employed in sequences requiring chemoselective amine deprotection without risking cross-reactivity. The Cbz group can be selectively removed by hydrogenolysis or strong acid, conditions that leave Boc (acid-labile) or Fmoc (base-labile) groups intact . This orthogonality is a primary procurement driver for building block libraries.

Chemoselective Deprotection Protecting Group Strategy Peptide Synthesis

Regioisomeric Purity as a Procurement Specification Against 5-Fluoro Analog

The target compound is a specific regioisomer (4-fluoro) distinct from its 5-fluoro analog (3-(Cbz-amino)-5-fluorophenylboronic acid, CAS 874290-61-6, predicted melting point >155°C with decomposition) . In Suzuki-Miyaura couplings, the position of the fluorine substituent on the aryl ring can dramatically alter the electronic properties and reactivity of the boronic acid [1]. Procurement of the correct regioisomer is critical; substitution with the 5-fluoro isomer will lead to a different regioisomeric product, potentially with altered biological activity or material properties. The target compound's identity is confirmed by its unique InChIKey (IKYWKFFZZURZER-UHFFFAOYSA-N) .

Regioisomer Purity Quality Control

Esterification Does Not Guarantee Stability Advantage Over Free Boronic Acid

A common procurement assumption is that boronic esters (e.g., pinacol esters like 4-Amino-3-fluorophenylboronic acid pinacol ester, CAS 819058-34-9 ) are inherently more stable than free boronic acids. However, a comprehensive 2017 study demonstrated that 'esterification does not necessarily impart greater stability compared to the corresponding boronic acid' under basic aqueous-organic conditions [1]. The stability is highly nuanced and dependent on the specific aryl group and reaction conditions. For (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid, the free acid form may offer comparable or even superior stability to its ester derivatives in certain protocols, eliminating the need for a separate hydrolysis step before coupling.

Boronic Ester Protodeboronation Stability

Procurement-Driven Applications for (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid


Medicinal Chemistry: Synthesis of Peptide-Derived Protease Inhibitors

The Cbz-protected amine and boronic acid handle make this compound a direct precursor for incorporating a boronic acid warhead into peptide-like molecules. The orthogonal Cbz protection allows for selective amine unveiling after Suzuki-Miyaura coupling, a key step in synthesizing boronic acid-based protease inhibitors as described in patent literature for cytotoxic boronic acid peptide analogs [1].

Chemical Biology: Targeted Covalent Inhibitor (TCI) Synthesis

The combination of a fluorine atom (for metabolic stability and 19F NMR tracking) with a boronic acid (for reversible covalent binding to serine/threonine residues or saccharides) makes this building block valuable for TCI development. Its intermediate stability compared to polyfluorinated analogs ensures reliable coupling without specialized equipment, a key consideration for academic and industrial discovery labs [2].

Process Chemistry: Late-Stage Functionalization of Advanced Intermediates

In process development, the free boronic acid form may be preferred over esters to avoid an additional deprotection step. The evidence that esterification does not guarantee greater stability [3] supports the direct use of this free acid in late-stage Suzuki-Miyaura couplings. Its predicted physical properties (density 1.34 g/cm³, pKa 8.31) aid in solvent selection and workup procedures during scale-up.

Organic Electronics: Fluorinated Building Block for OLED Materials

Fluorophenylboronic acids are key starting materials for hole-transporting materials in OLEDs via Suzuki polymerization [4]. The 4-fluoro substitution pattern on this compound can impart desirable electron-withdrawing characteristics to the resulting conjugated polymers, influencing HOMO/LUMO levels and device performance. The high purity (95%) and defined regioisomer identity are essential for reproducible polymer properties.

Technical Documentation Hub

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